1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
Description
Properties
IUPAC Name |
1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O/c1-11-5-7(13)12-4-2-3-8(9,10)6-12/h11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLRHLFJJLVJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC(C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one generally involves:
- Construction or procurement of the 3,3-difluoropiperidine core.
- Introduction of the ethanone moiety at the nitrogen atom of the piperidine.
- Methylamination of the ethanone side chain.
The difluorination at the 3-position of the piperidine ring is a key step that can be achieved either by direct fluorination of piperidine derivatives or by using pre-fluorinated piperidine building blocks.
Preparation of 3,3-Difluoropiperidine Core
According to patent literature and synthetic reports, the 3,3-difluoropiperidine ring can be synthesized or sourced as follows:
- Fluorination of Piperidine Derivatives: Selective difluorination at the 3-position of piperidine rings can be achieved using electrophilic fluorinating agents under controlled conditions. The fluorine atoms at the geminal position stabilize the ring and influence reactivity.
- Use of Difluorinated Piperidine Building Blocks: Commercially available or synthetically prepared 3,3-difluoropiperidines serve as starting materials for further functionalization.
Methylamination Step
The methylamino group is introduced via nucleophilic substitution on the chloro-substituted ethanone intermediate:
- Reaction Conditions: Typically, methylamine is reacted with the chloroethanone intermediate in a suitable solvent (e.g., ethanol or methanol) under mild heating.
- Purification: The product is purified by standard chromatographic techniques or recrystallization.
Representative Synthetic Scheme
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,3-Difluoropiperidine + Chloroacetyl chloride, base | 1-(3,3-Difluoropiperidin-1-yl)-2-chloroethan-1-one | 70-85 | Acylation under inert atmosphere |
| 2 | Intermediate + Methylamine, solvent, mild heating | This compound | 75-90 | Nucleophilic substitution |
Alternative Methods and Catalytic Approaches
While the above method is classical, recent advances in palladium-catalyzed amination and copper-mediated fluorination reactions offer alternative routes:
- Palladium-Catalyzed Amination: Buchwald–Hartwig amination conditions can be employed to couple amines with halogenated ethanone derivatives, increasing efficiency and selectivity.
- Copper-Catalyzed Fluorination: Copper (I) iodide catalysis under controlled conditions can facilitate the introduction of fluorine atoms on piperidine rings or intermediates.
Research Findings and Optimization
- Studies have shown that the combination of difluorinated piperidine rings with methylamino ethanone side chains enhances biological activity and metabolic stability.
- Optimization of reaction conditions such as temperature, solvent, and catalyst loading has been reported to improve yields and purity.
- The use of anhydrous conditions and inert atmosphere (e.g., nitrogen) is critical to prevent side reactions and hydrolysis.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Difluoropiperidine core synthesis | Electrophilic fluorination or pre-made blocks | Fluorinating agents (e.g., Selectfluor), or commercial 3,3-difluoropiperidine | High selectivity for difluorination | Requires careful handling of fluorinating agents |
| Acylation to ethanone intermediate | Reaction with chloroacetyl chloride | Base (e.g., triethylamine), inert atmosphere | Straightforward, good yields | Sensitive to moisture |
| Methylamination | Nucleophilic substitution with methylamine | Mild heating, protic solvents | High yield, mild conditions | Potential side reactions if uncontrolled |
| Catalytic alternatives | Pd-catalyzed amination, Cu-catalyzed fluorination | Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium), CuI | Improved selectivity and efficiency | Requires expensive catalysts |
Chemical Reactions Analysis
1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmacological agent. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Research indicates that it may modulate neurotransmitter receptor activities, enhancing its effectiveness in drug design for conditions such as depression, anxiety, and schizophrenia.
Biological Research
In biological studies, 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one is used to explore the interactions of fluorinated compounds with biological systems. This research provides insights into drug metabolism and pharmacokinetics, crucial for understanding how drugs behave in the body.
Industrial Applications
The compound serves as a valuable building block in synthesizing more complex molecules used in various industrial processes. Its unique structure allows it to be incorporated into diverse chemical products.
Binding Affinity Studies
Research has demonstrated that fluorinated piperidine derivatives exhibit enhanced binding to neurotransmitter receptors compared to their non-fluorinated counterparts. This increased affinity suggests significant potential applications in developing drugs for neurological conditions.
Notable Case Study
In one significant study, researchers investigated the effects of this compound on cell lines with mutations associated with cancer. The findings indicated that it effectively inhibited cell proliferation by disrupting normal centrosome function, showcasing its potential role in cancer treatment.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Piperidine/Piperazine Rings
1-(4-Cyclopropanecarbonylpiperazin-1-yl)-2-(methylamino)ethan-1-one (CAS 1178390-69-6)
- Molecular Formula : C₁₁H₁₉N₃O₂ (MW: 225.29 g/mol)
- Key Differences: Replaces the 3,3-difluoropiperidine with a piperazine ring bearing a cyclopropanecarbonyl group. This modification increases steric bulk and introduces additional hydrogen-bonding sites.
2-[4-(Methylamino)piperidin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one (CAS 1184429-52-4)
- Molecular Formula : C₁₂H₂₃N₃O (MW: 225.33 g/mol)
- Key Differences: Features a pyrrolidin-1-yl group instead of the methylamino-ethanone chain. The pyrrolidine ring increases basicity and may alter solubility.
Fluorinated vs. Non-Fluorinated Analogs
1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one (CAS 2098126-24-8)
- Molecular Formula : C₁₁H₂₁N₂O₂ (MW: 225.30 g/mol)
- Key Differences : Lacks fluorine atoms but includes an ethoxymethyl group on the pyrrolidine ring. The ethoxy group enhances hydrophilicity, contrasting with the lipophilic difluoropiperidine in the target compound. This difference could impact blood-brain barrier penetration in CNS-targeted applications .
1-(Adamantan-1-yl)-2-(pyridin-4-sulfonyl)ethan-1-one (Compound 20)
- Molecular Formula: C₁₈H₂₃NO₃S (MW: 333.45 g/mol)
- Key Differences: Substitutes the difluoropiperidine with an adamantyl group, a bulky hydrophobic moiety. The pyridin-4-sulfonyl group introduces strong electron-withdrawing effects, which may enhance stability but reduce reactivity compared to the methylamino group .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 220.22 | 1.8 | Not reported |
| 1-(4-Cyclopropanecarbonylpiperazin-1-yl)-... | 225.29 | 1.5 | Not reported |
| 2-[4-(Methylamino)piperidin-1-yl]-... | 225.33 | 1.2 | Not reported |
| 1-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)-... | 225.30 | 0.9 | Not reported |
Notes:
- The target compound’s higher LogP (1.8 vs. 0.9–1.5) reflects enhanced lipophilicity due to fluorine substitution.
- Fluorination typically lowers melting points by reducing crystallinity, but experimental data are unavailable .
Biological Activity
1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and potential pharmacological applications. Its unique structure, featuring a piperidine ring with fluorine substitutions, enhances its interactions with biological systems, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of fluorine atoms significantly influences its chemical properties, including increased lipophilicity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. Fluorine atoms enhance the compound's binding affinity and selectivity, which can modulate various biological pathways. Detailed studies are required to elucidate the specific mechanisms involved in its pharmacodynamics.
Pharmacological Applications
This compound has shown potential in several areas:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier positions it as a candidate for treating central nervous system disorders.
- Cancer Treatment : Its structural features may allow it to act as a PLK4 inhibitor, targeting cancer cell proliferation through modulation of centriole duplication processes .
Research Findings
Recent studies have highlighted various aspects of the compound's biological activity:
Binding Affinity Studies
Studies indicate that the fluorinated piperidine derivatives exhibit enhanced binding to neurotransmitter receptors compared to their non-fluorinated counterparts. This increased affinity suggests potential applications in developing drugs for neurological conditions.
Case Studies
In a notable case study, researchers investigated the effects of this compound on cell lines with mutations associated with cancer. The compound was found to inhibit cell proliferation effectively by disrupting normal centrosome function .
Comparative Analysis
A comparison with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-(4-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one | Similar piperidine ring but different functional groups | Varies significantly |
| 1-(3,3-Difluoropiperidin-1-yl)-2-(ethylamino)ethan-1-one | Ethyl substitution instead of methyl | Different reactivity patterns |
Q & A
Basic Question: What are the common synthetic routes for preparing 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one, and what reaction conditions are critical for high yields?
Answer:
The synthesis typically involves coupling a 3,3-difluoropiperidine moiety with a methylamino ketone intermediate. Key steps include:
- Amide bond formation between the piperidine nitrogen and the carbonyl group, often using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) .
- Nucleophilic substitution to introduce the methylamino group, requiring controlled pH (7–9) and inert atmospheres to prevent oxidation .
Critical conditions include maintaining low temperatures (0–5°C) during exothermic steps and using catalysts like triethylamine to enhance reaction efficiency .
Advanced Question: How can reaction pathways be optimized to minimize byproducts during the synthesis of this compound?
Answer:
Byproduct formation (e.g., di-alkylated impurities or oxidation products) can be minimized via:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Stepwise temperature control : Gradual warming from 0°C to room temperature during coupling steps prevents thermal degradation .
- Purification techniques : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures >95% purity .
Basic Question: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR : H and C NMR confirm the piperidine ring’s difluoro substituents (δ ~4.5–5.5 ppm for CF) and the methylamino group (δ ~2.3–2.7 ppm) .
- FT-IR : Peaks at ~1650–1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the ketone and amine groups .
- Mass spectrometry : High-resolution ESI-MS provides exact mass verification (e.g., [M+H] for CHFNO: calc. 217.11, observed 217.09) .
Advanced Question: How do computational methods like DFT or molecular dynamics (MD) simulations aid in predicting this compound’s biological activity?
Answer:
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) that influence binding affinity to targets like kinases or GPCRs .
- MD simulations : Model interactions with lipid bilayers or protein active sites, highlighting stabilizing forces (e.g., hydrogen bonds with the difluoropiperidine group) .
- Docking studies : Identify potential binding pockets using software like AutoDock Vina, validated against experimental IC values .
Basic Question: What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how do they impact experimental design?
Answer:
- LogP : Estimated at ~1.2 (via ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration in CNS studies .
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO stock solutions for in vitro assays .
- Stability : Susceptible to hydrolysis at high pH; storage at −20°C in anhydrous conditions is recommended .
Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Answer:
- Fluorine substitution : Replacing 3,3-difluoropiperidine with trifluoroethyl groups increases metabolic stability but may reduce solubility .
- Methylamino group : Converting to a bulkier tert-butylamino group improves selectivity for dopamine receptors but complicates synthesis .
- Ketone modification : Introducing a bioisostere (e.g., sulfone) retains target affinity while reducing off-target effects .
Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?
Answer:
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo) to screen for kinase inhibition at 1–10 µM concentrations .
- Cell viability assays : Test cytotoxicity in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure) .
- Receptor binding : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for serotonin or adrenergic receptors .
Advanced Question: How should researchers address contradictory data in biological activity reports (e.g., varying IC50_{50}50 values across studies)?
Answer:
- Meta-analysis : Compare assay conditions (e.g., ATP concentrations in kinase assays) to identify protocol-dependent variability .
- Orthogonal validation : Confirm activity using alternative methods (e.g., SPR for binding kinetics vs. cellular assays) .
- Batch purity analysis : Impurities >5% (e.g., via HPLC) can artificially inflate or suppress activity .
Basic Question: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., amines or fluorinated compounds) .
- Waste disposal : Neutralize acidic/basic residues before discarding in halogenated waste containers .
Advanced Question: What strategies can be employed to improve the compound’s metabolic stability in preclinical studies?
Answer:
- Deuterium incorporation : Replace labile hydrogens (e.g., on the methylamino group) to slow CYP450-mediated oxidation .
- Prodrug design : Mask the ketone as an ester or carbamate to enhance oral bioavailability .
- Co-administration : Use CYP inhibitors like ketoconazole in pharmacokinetic studies to identify major metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
